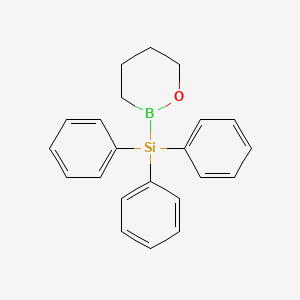
(1,2-Oxaborinan-2-yl)(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxaborinan-2-yl)(triphenyl)silane is a unique organosilicon compound that features a boron-containing heterocycle attached to a triphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a boron-containing precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and boron chemistry are applied. Large-scale production would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Oxaborinan-2-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The boron atom in the oxaborinan ring can be oxidized to form boronic acids or boronates.
Reduction: The silane moiety can participate in reduction reactions, often acting as a hydride donor.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(1,2-Oxaborinan-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism by which (1,2-Oxaborinan-2-yl)(triphenyl)silane exerts its effects is primarily through its ability to form stable bonds with carbon, boron, and silicon atoms. The boron atom in the oxaborinan ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydrosilylation. The silicon atom in the triphenylsilane moiety can act as a hydride donor in reduction reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Triphenylsilane: A simpler compound with similar reactivity in reduction reactions.
Phenylsilane: Another hydrosilane with applications in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups, commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness: (1,2-Oxaborinan-2-yl)(triphenyl)silane is unique due to the presence of both boron and silicon in its structure, allowing it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Its ability to form stable bonds with both carbon and silicon makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
90670-80-7 |
|---|---|
Formule moléculaire |
C22H23BOSi |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
oxaborinan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23BOSi/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23/h1-9,12-17H,10-11,18-19H2 |
Clé InChI |
OWBKGVMRAGIKKN-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCCO1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


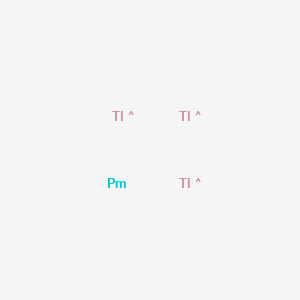

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

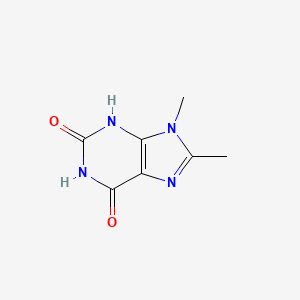
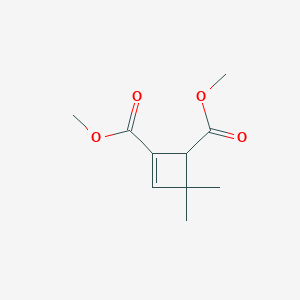
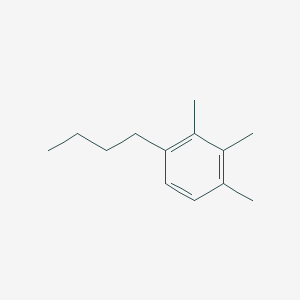
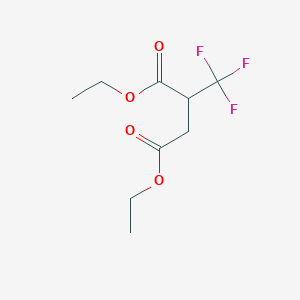
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
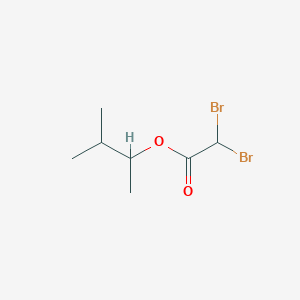
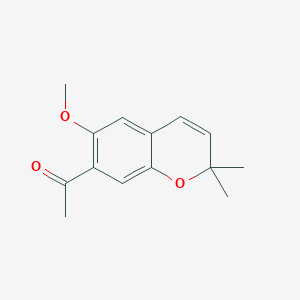

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)
